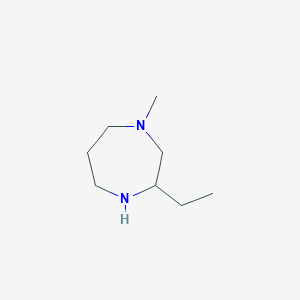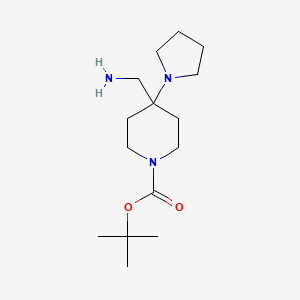
Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution or addition reactions.
Aminomethylation: The aminomethyl group is added using reagents such as formaldehyde and ammonia or amines.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to prevent unwanted reactions during synthesis and are later removed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for the synthesis of polymers or other industrial chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and varying functional groups.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Eigenschaften
Molekularformel |
C15H29N3O2 |
|---|---|
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
tert-butyl 4-(aminomethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-12,16H2,1-3H3 |
InChI-Schlüssel |
DPEGMTZFCYIDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13227026.png)
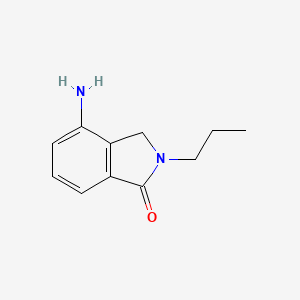
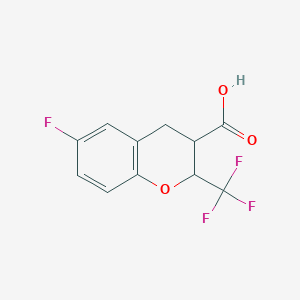
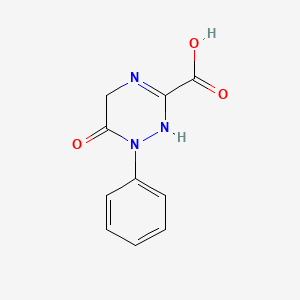
![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine](/img/structure/B13227056.png)
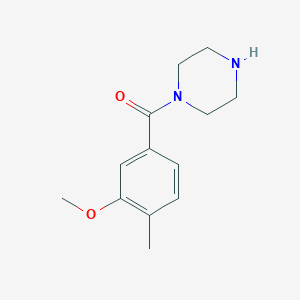
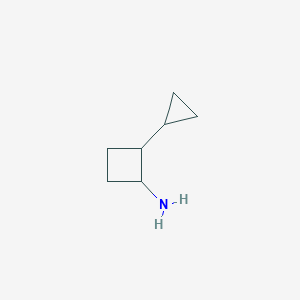
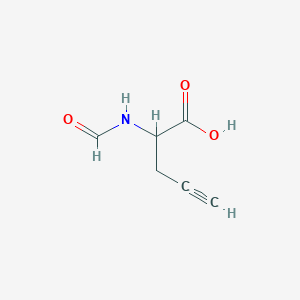
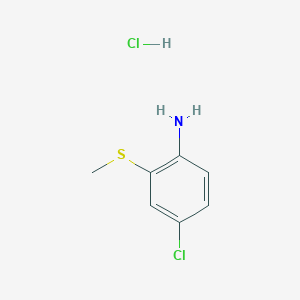
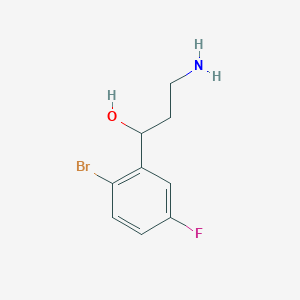
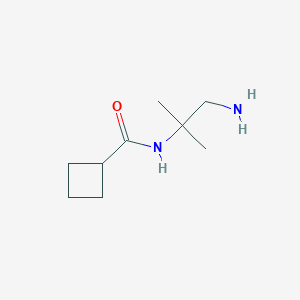
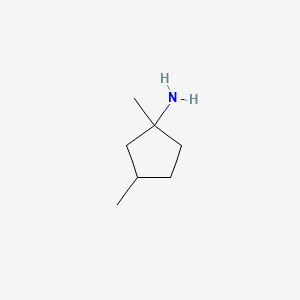
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
